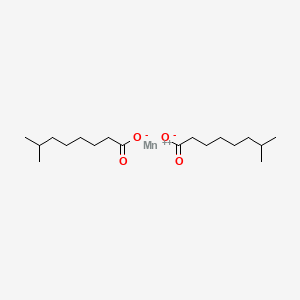
Manganese diisononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese diisononanoate is a chemical compound that belongs to the class of metal carboxylates. It is formed by the reaction of manganese with isononanoic acid. This compound is often used as a catalyst in various industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese diisononanoate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese acetate) with isononanoic acid. The reaction typically occurs in a solvent like toluene or xylene under reflux conditions. The product is then purified through filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large reactors where manganese salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The process involves continuous stirring and monitoring to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Manganese diisononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the isononanoate group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in basic solutions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various organic ligands under reflux conditions
Major Products Formed:
Oxidation: Manganese dioxide (MnO₂).
Reduction: Manganese metal (Mn).
Substitution: Manganese complexes with different ligands
Scientific Research Applications
Manganese diisononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Studied for its potential therapeutic effects and as a contrast agent in imaging techniques.
Industry: Utilized in the production of coatings, plastics, and other materials due to its catalytic properties .
Mechanism of Action
The mechanism by which manganese diisononanoate exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved include:
Oxidative Stress: It can generate reactive oxygen species (ROS) that participate in oxidation reactions.
Enzyme Activation: It can activate certain enzymes by providing the necessary manganese ions as cofactors .
Comparison with Similar Compounds
Manganese Acetate: Another manganese carboxylate used in similar applications.
Manganese Chloride: A manganese salt with different solubility and reactivity properties.
Manganese Oxide: Used in catalysis and as a precursor for other manganese compounds
Uniqueness: Manganese diisononanoate is unique due to its specific ligand (isononanoate) which provides distinct solubility and reactivity properties compared to other manganese compounds. This makes it particularly useful in certain catalytic applications where other manganese compounds may not be as effective .
Properties
CAS No. |
84962-56-1 |
|---|---|
Molecular Formula |
C18H34MnO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


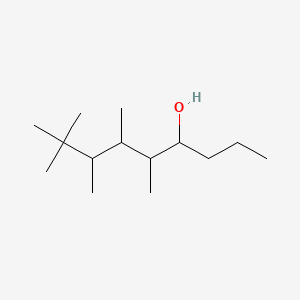
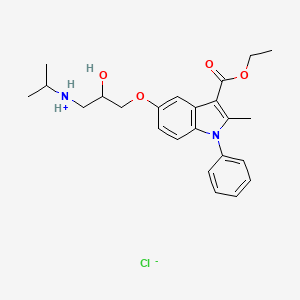
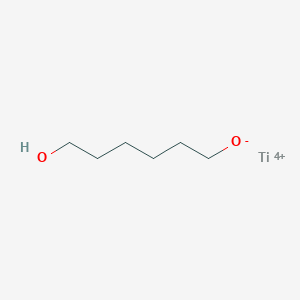
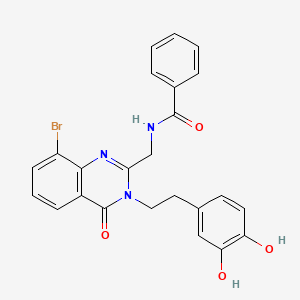
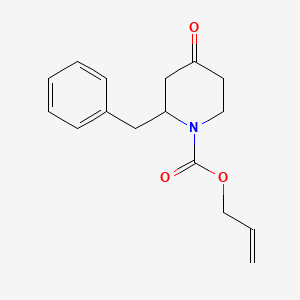


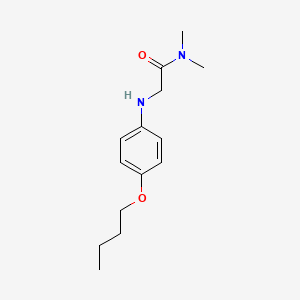
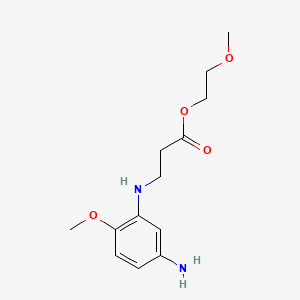
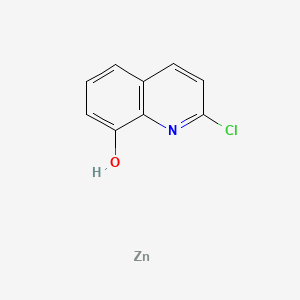
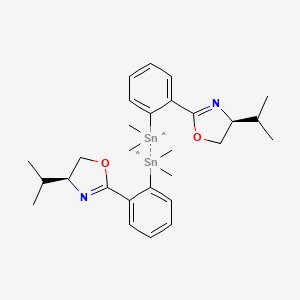
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
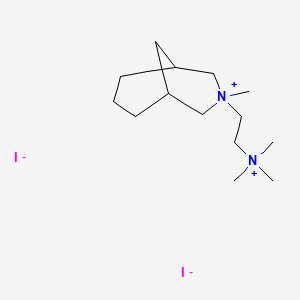
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
